![molecular formula C14H11N3O B8115510 3-(2-phenylhydrazinyl)indol-2-one](/img/structure/B8115510.png)
3-(2-phenylhydrazinyl)indol-2-one
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Overview
Description
The compound with the identifier “3-(2-phenylhydrazinyl)indol-2-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various organic reactions .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
- It readily hydrolyzes to give back imidazole and carbon dioxide:
Hydrolysis: (C3H3N2)2CO+H2O→2C3H4N2+CO2
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 3-(2-phenylhydrazinyl)indol-2-one has been investigated in various studies, highlighting its diverse biological activities:
- Anti-Cancer Activity : Indole derivatives, including those containing the hydrazine moiety, have shown promising anti-cancer properties. Research indicates that compounds with indole structures can inhibit tumor growth and proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have been linked to the inhibition of key signaling pathways involved in cancer progression .
- Anti-Inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Indole derivatives are known to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that certain indole-based compounds can reduce pro-inflammatory cytokine production .
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens. This characteristic is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains .
Synthetic Utility
The synthesis of this compound often involves Fischer indole synthesis, a well-established method for creating indole derivatives from phenylhydrazones. This process allows for the introduction of various substituents at different positions on the indole ring, enabling the design of compounds with tailored properties:
- Fischer Indole Synthesis : The reaction typically involves heating a phenylhydrazone with an acid catalyst to form the corresponding indole. Variations in substituents can lead to different biological activities, making this method versatile for synthesizing diverse indole derivatives .
- One-Pot Reactions : Recent advancements have introduced one-pot reactions that streamline the synthesis process, allowing for rapid generation of trisubstituted indoles with high yields. These methods are beneficial for pharmaceutical applications where efficiency and scalability are crucial .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound and its derivatives:
Case Study: Anti-Cancer Activity
In a study focused on glioblastoma treatment, analogues of this compound were synthesized and tested. The results indicated that these compounds could effectively inhibit tumor cell proliferation through apoptosis pathways, showcasing their potential as anti-cancer agents .
Case Study: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of various indole derivatives, including this compound. The findings revealed that these compounds had notable inhibitory effects on bacterial growth, suggesting their utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved include the formation of amides, carbamates, and esters .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the use of thionyl chloride, which can cause side reactions. Similar compounds include:
Phosgene: Used in the preparation of Carbonyldiimidazole.
Imidazole: A component of Carbonyldiimidazole.
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for the activation of carboxylic acids, but it has different reactivity and handling properties.
Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents like thionyl chloride.
Properties
IUPAC Name |
3-(2-phenylhydrazinyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(11-8-4-5-9-12(11)15-14)17-16-10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXYCPESQFVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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